molecular formula C12H24N2O2S B6708225 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea

Cat. No.: B6708225
M. Wt: 260.40 g/mol
InChI Key: RTZKWLBHEKQTGP-UHFFFAOYSA-N
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Description

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea is an organic compound characterized by its unique cyclobutyl and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea typically involves multiple steps. One common approach is to start with the preparation of the cyclobutyl intermediate, which can be achieved through cyclization reactions. The methoxymethyl group is introduced via alkylation reactions using methoxymethyl chloride. The final step involves the formation of the urea derivative through a reaction with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the cyclobutyl and methoxymethyl groups contribute to its overall stability and reactivity. The sulfur atom in the methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea is unique due to its combination of a cyclobutyl ring, a methoxymethyl group, and a urea functional group. This combination imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-10(7-17-3)14-11(15)13-8-12(9-16-2)5-4-6-12/h10H,4-9H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKWLBHEKQTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC(=O)NCC1(CCC1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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